The Role of Formetanate-d6, Hydrochloride in High-Throughput Analytical Chemistry: A Technical Guide
The Role of Formetanate-d6, Hydrochloride in High-Throughput Analytical Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern analytical chemistry, particularly in the realm of food safety and environmental monitoring, the demand for precise and accurate quantification of pesticide residues is paramount. This technical guide delves into the critical role of Formetanate-d6, Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the robust analysis of its non-labeled counterpart, the insecticide Formetanate hydrochloride. We will explore the mechanistic advantages of isotope dilution mass spectrometry, provide a field-proven experimental protocol for the analysis of Formetanate in complex matrices, and present the necessary quantitative data for successful implementation in a high-throughput laboratory setting. This guide is intended to provide both a theoretical understanding and a practical framework for researchers and analytical scientists.
The Principle of Isotope Dilution Mass Spectrometry with Formetanate-d6, Hydrochloride
The quantification of trace-level analytes like Formetanate hydrochloride in complex matrices such as fruits, vegetables, and soil is often hampered by matrix effects.[1] These effects, caused by co-eluting endogenous compounds, can lead to ion suppression or enhancement in the mass spectrometer source, resulting in inaccurate and unreliable quantitative data. The use of a SIL-IS, such as Formetanate-d6, Hydrochloride, is the gold standard for mitigating these challenges.
Formetanate-d6, Hydrochloride is chemically identical to Formetanate hydrochloride, with the exception that six hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling results in a mass shift of 6 Daltons, allowing the mass spectrometer to differentiate between the analyte and the internal standard. Crucially, the physicochemical properties of the deuterated and non-deuterated forms are nearly identical. This means that during sample preparation (extraction, cleanup) and chromatographic separation, any loss of analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the known concentration of the internal standard, accurate quantification can be achieved, irrespective of variations in sample recovery or matrix-induced signal fluctuations.
Core Physicochemical Properties
A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.
| Property | Formetanate Hydrochloride | Formetanate-d6, Hydrochloride |
| Chemical Name | N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]methanimidamide, monohydrochloride | N,N-dimethyl-d6-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]methanimidamide, monohydrochloride |
| CAS Number | 23422-53-9[2] | 1185240-24-7 |
| Molecular Formula | C₁₁H₁₆ClN₃O₂[2] | C₁₁H₁₀D₆ClN₃O₂ |
| Molecular Weight | 257.72 g/mol [2] | 263.75 g/mol [3] |
Experimental Workflow: Quantification of Formetanate in Fruit Matrices
This section details a comprehensive, step-by-step protocol for the analysis of Formetanate hydrochloride in fruit samples using Formetanate-d6, Hydrochloride as an internal standard, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[4]
Reagents and Materials
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Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
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Reagents: Formic acid (reagent grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent
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Standards: Formetanate hydrochloride (certified reference material), Formetanate-d6, Hydrochloride (certified reference material)
Standard Preparation
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Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Formetanate hydrochloride and Formetanate-d6, Hydrochloride in methanol to prepare individual primary stock solutions.
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Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Formetanate hydrochloride primary stock solution with a suitable solvent (e.g., acetonitrile).
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Internal Standard Spiking Solution: Prepare a working solution of Formetanate-d6, Hydrochloride at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be added to all samples, calibration standards, and quality control samples.
Sample Preparation (QuEChERS)
The following diagram illustrates the key steps in the QuEChERS sample preparation workflow.
Caption: QuEChERS workflow for Formetanate analysis.
Detailed Steps:
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Homogenization: Homogenize the fruit sample to ensure uniformity.
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Extraction:
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Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add a precise volume of the Formetanate-d6, Hydrochloride internal standard spiking solution.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Immediately cap and shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.
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Vortex for 30 seconds.
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Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
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Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
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LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Typical):
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
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Flow Rate: 0.3 - 0.5 mL/min
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Injection Volume: 1 - 5 µL
Mass Spectrometry Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Analysis Mode: Multiple Reaction Monitoring (MRM)
The following diagram illustrates the logical flow of the LC-MS/MS analysis.
Caption: LC-MS/MS analytical workflow.
Quantitative Data and Method Validation
The heart of the quantitative method lies in the selection of appropriate MRM transitions for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Formetanate | 222.1 | 72.1 | 50 | 20 |
| 222.1 | 165.1 | 50 | 15 | |
| Formetanate-d6 | 228.1 | 78.1 | 50 | 20 |
| 228.1 | 165.1 | 50 | 15 |
Note: The specific collision energies should be optimized for the instrument in use. The primary transition (typically the most intense) is used for quantification, while the secondary transition serves as a qualifier for confirmation.
Method Validation: A comprehensive method validation should be performed according to established guidelines (e.g., SANTE/11312/2021) and should include the evaluation of:
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Linearity and Range: Typically assessed over a range relevant to expected residue levels.
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Accuracy and Precision: Determined by analyzing spiked samples at multiple concentrations.
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Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest concentration that can be reliably quantified and detected, respectively.[5]
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Specificity: Ensuring no interference from matrix components at the retention time of the analytes.
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Matrix Effects: Evaluated by comparing the response of the analyte in solvent versus in matrix extract.
Conclusion
Formetanate-d6, Hydrochloride is an indispensable tool for the accurate and precise quantification of Formetanate hydrochloride in complex analytical samples. By employing the principles of isotope dilution mass spectrometry and a robust sample preparation technique such as QuEChERS, analytical laboratories can overcome the challenges of matrix effects and achieve reliable results that meet stringent regulatory requirements. The detailed protocol and data provided in this guide serve as a comprehensive resource for the development and implementation of a high-performance analytical method for this important pesticide.
References
- Kobayashi, M., et al. (2017). [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi, 58(5), 221-228.
- Podhorniak, L. V., et al. (2010). Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 58(10), 5862-5867.
- Shimadzu Corporation. (n.d.). Quantitative analysis of 646 pesticides (1,919 MRMs) by LC-MS/MS with a fast 10.5 minute cycle time.
- European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and validation procedures for pesticide residues analysis in food and feed.
- Lehotay, S. J. (2007). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 399, 295-316.
- LGC Standards. (n.d.).
- Wong, J. W., et al. (2010). Multiresidue pesticide analysis of ginseng powders using acetonitrile- or acetone-based extraction, dispersive solid-phase extraction cleanup, and gas chromatography-mass spectrometry/selective ion monitoring.
- Santa Cruz Biotechnology, Inc. (n.d.).
- PubChem. (n.d.).
- Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- PubChem. (n.d.).
- European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
- Washington State Department of Health. (n.d.).
- Hill, D. W., et al. (2015). Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics. Metabolomics, 11(3), 753-763.
- Kiontke, A., et al. (2022). General Screening and Multiple Dissociation Methods for Complementary LC–MS Analysis of Pesticides in Beverages: Potential and Pitfalls. Journal of the American Society for Mass Spectrometry, 33(7), 1266-1277.
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